molecular formula C24H24N2O6 B11159523 7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one

7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one

Cat. No.: B11159523
M. Wt: 436.5 g/mol
InChI Key: CJGBLKVAFDTJSL-UHFFFAOYSA-N
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Description

7-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHOXY)-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of benzodioxole, piperazine, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHOXY)-4-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Piperazine Derivative: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine derivative.

    Coupling with Chromenone: The final step involves the coupling of the piperazine derivative with a chromenone derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHOXY)-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and chromenone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHOXY)-4-METHYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 7-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHOXY)-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the piperazine and chromenone moieties may interact with other functional groups in the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole moiety.

    4-(2H-1,3-benzodioxol-5-yl)benzoic acid: Another compound featuring the benzodioxole moiety but with different functional groups.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar structural motifs used in anticancer research.

Uniqueness

7-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHOXY)-4-METHYL-2H-CHROMEN-2-ONE is unique due to its combination of benzodioxole, piperazine, and chromenone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

7-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H24N2O6/c1-16-10-24(28)32-21-12-18(3-4-19(16)21)29-14-23(27)26-8-6-25(7-9-26)13-17-2-5-20-22(11-17)31-15-30-20/h2-5,10-12H,6-9,13-15H2,1H3

InChI Key

CJGBLKVAFDTJSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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